(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone

Lipophilicity ADME Permeability

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034436-94-5) is a synthetic small molecule (C15H12ClF2N3O2, MW 339.72 g/mol) belonging to the class of pyrrolidine-based heterocyclic amides. It features a 5-chloropyrimidine ring linked via an oxy bridge to a pyrrolidine scaffold, which is in turn N-acylated with a 2,6-difluorobenzoyl group.

Molecular Formula C15H12ClF2N3O2
Molecular Weight 339.73
CAS No. 2034436-94-5
Cat. No. B2794348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone
CAS2034436-94-5
Molecular FormulaC15H12ClF2N3O2
Molecular Weight339.73
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H12ClF2N3O2/c16-9-6-19-15(20-7-9)23-10-4-5-21(8-10)14(22)13-11(17)2-1-3-12(13)18/h1-3,6-7,10H,4-5,8H2
InChIKeyIZYQVYJEARXURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034436-94-5) – Core Identity & Class Placement


The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034436-94-5) is a synthetic small molecule (C15H12ClF2N3O2, MW 339.72 g/mol) belonging to the class of pyrrolidine-based heterocyclic amides [1]. It features a 5-chloropyrimidine ring linked via an oxy bridge to a pyrrolidine scaffold, which is in turn N-acylated with a 2,6-difluorobenzoyl group. This architecture places it among functionalized pyrrolidine derivatives that have been explored in medicinal chemistry as kinase inhibitors, acetyl-CoA carboxylase (ACC) inhibitors, and nuclear receptor modulators [2]. Its computed physicochemical profile (XLogP3-AA = 2.7, 0 H-bond donors, 6 H-bond acceptors, 3 rotatable bonds) suggests moderate lipophilicity and limited hydrogen-bond donation capacity, characteristics that influence membrane permeability and target binding [1].

Why (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone Cannot Be Casually Replaced by Close Analogs


Within the pyrrolidine-amide chemical space, even single-atom variations on the N-acyl aryl ring or the pyrimidine substituent can produce marked differences in potency, selectivity, and physicochemical behavior [1]. The 2,6-difluorophenyl moiety in this compound is not merely a spectator group; the ortho-fluorine atoms restrict conformational freedom of the carbonyl and modulate electronic properties in ways that methyl, methoxy, or mono-fluoro analogs cannot replicate. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with divergent target engagement, metabolic stability, or solubility profiles. The quantitative evidence below details where structurally proximal analogs diverge from the target compound in measurable parameters.

Head-to-Head Differentiation Data: (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone vs. Closest Analogs


Lipophilicity Modulation Driven by the 2,6-Difluorobenzoyl Group

The target compound exhibits a computed XLogP3-AA of 2.7, whereas the o-tolyl analog (CAS 2034363-73-8) has a predicted XLogP3-AA of 3.2, representing a 0.5 log unit increase in lipophilicity [1][2]. This difference is driven by the replacement of the 2,6-difluorophenyl ring with a 2-methylphenyl ring. In drug discovery, a ΔlogP of 0.5 can significantly alter aqueous solubility, plasma protein binding, and passive membrane permeability, directly impacting in vitro assay reproducibility and in vivo pharmacokinetics [3].

Lipophilicity ADME Permeability

Hydrogen-Bond Acceptor Count and Its Impact on Target Engagement

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites (2 from the pyrimidine nitrogens, 1 from the pyrimidine ring N, 1 from the ether oxygen, 2 from the carbonyl and fluorine atoms), whereas the thiophene analog (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone) contains only 5 HBA sites due to the replacement of the 2,6-difluorophenyl with a thiophene ring [1][2]. The additional fluorine atoms in the target compound can act as weak hydrogen-bond acceptors, potentially strengthening interactions with binding site residues that can engage halogen bonds or dipolar contacts [3].

Hydrogen bonding Target binding Selectivity

Rotatable Bond Count and Conformational Flexibility

The target compound has 3 rotatable bonds (the ether linkage, the pyrrolidine-N–carbonyl bond, and the carbonyl–aryl bond), which is typical for this scaffold [1]. In contrast, the 3,4-difluorophenyl regioisomer has the same rotatable bond count but a different substitution pattern on the benzoyl ring, altering the dihedral angle distribution of the carbonyl–aryl bond. This difference can affect the compound's pre-organization for binding: the 2,6-difluoro pattern forces the carbonyl out of plane with the aromatic ring due to steric hindrance, whereas the 3,4-difluoro pattern allows greater coplanarity [2]. Such conformational effects can translate into measurable differences in binding entropy and potency.

Conformational analysis Entropy Binding affinity

Molecular Weight Distinction from Simpler Pyrrolidine Amides

With a molecular weight of 339.72 g/mol, the target compound is significantly larger than the unsubstituted 1-(2,6-difluorobenzoyl)pyrrolidine (MW 211.21 g/mol, CAS 84044-77-9) [1][2]. The additional 128.5 Da arises from the 5-chloropyrimidinyloxy appendage, which introduces two nitrogen atoms capable of participating in key hydrogen-bonding or metal-chelating interactions with biological targets. This molecular weight expansion is consistent with lead optimization strategies that append heterocycles to improve potency and selectivity, albeit at the cost of increased size [3].

Molecular weight Ligand efficiency Drug-likeness

Chlorine Substituent on Pyrimidine: Impact on Reactivity and Metabolic Stability

The 5-chlorine atom on the pyrimidine ring differentiates this compound from the des-chloro analog (5-unsubstituted pyrimidine). While the des-chloro analog has a lower molecular weight and potentially better solubility, the chlorine atom in the target compound increases metabolic stability by blocking potential sites of oxidative metabolism on the pyrimidine ring [1]. Additionally, the chlorine can participate in halogen bonding with target proteins, a feature absent in the des-chloro comparator [2]. Quantitative data from structurally related pyrimidine series indicate that 5-chloro substitution can reduce intrinsic clearance in human liver microsomes by approximately 2- to 5-fold compared to the unsubstituted pyrimidine [3].

Metabolic stability Reactivity CYP inhibition

Optimal Use Cases for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Programs Targeting Kinases or Nuclear Receptors

The 2,6-difluorobenzoyl group provides a conformationally constrained amide linkage that can enhance binding affinity through reduced entropic penalty, as indicated by the dihedral angle restriction compared to 3,4-difluoro regioisomers [1]. This makes the compound a valuable scaffold for structure–activity relationship (SAR) studies where conformational pre-organization is critical. The 5-chloropyrimidine moiety further contributes halogen-bonding potential and metabolic stability, supporting its use in hit-to-lead campaigns for targets such as acetyl-CoA carboxylase or RORγt, as disclosed in the Boehringer Ingelheim patent family [2].

Chemical Biology Probe Development Requiring Balanced Lipophilicity

With an XLogP of 2.7, the compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility, making it suitable for cellular assays where excessive logP (>3.0) leads to non-specific binding and poor solubility [1]. The 0.5 log unit lower lipophilicity compared to the o-tolyl analog directly reduces the risk of phospholipidosis and off-target pharmacology, critical for probe molecule qualification [3].

In Vitro ADME Assays Requiring Moderate Metabolic Clearance

The presence of the 5-chlorine substituent is expected to slow oxidative metabolism relative to the des-chloro pyrimidine, providing a compound with a longer experimental window in microsomal or hepatocyte stability assays [1]. This property is advantageous for researchers studying time-dependent inhibition or metabolite identification, where a rapidly cleared comparator would confound results.

Pharmacophore Model Validation for Halogen-Bonding Interactions

The dual halogenation pattern (2,6-difluorophenyl + 5-chloropyrimidine) provides a test system for evaluating the contribution of halogen bonds to target recognition. The 6 HBA count, including fluorine and chlorine atoms capable of halogen bonding, makes this compound suitable for crystallographic or biophysical studies comparing halogenated vs. non-halogenated analogs [1].

Quote Request

Request a Quote for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.